molecular formula C25H24ClNO7 B2392450 8'-{[bis(2-methoxyethyl)amino]methyl}-6-chloro-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 859667-11-1

8'-{[bis(2-methoxyethyl)amino]methyl}-6-chloro-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2392450
CAS No.: 859667-11-1
M. Wt: 485.92
InChI Key: LUUFLDQMYSGUKD-UHFFFAOYSA-N
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Description

8'-{[bis(2-methoxyethyl)amino]methyl}-6-chloro-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a bis(2-methoxyethyl)amino group, a chloro-substituted oxochromenyl group, and a hydroxychromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8'-{[bis(2-methoxyethyl)amino]methyl}-6-chloro-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.

    Introduction of the chloro-substituted oxochromenyl group: This can be achieved through electrophilic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the bis(2-methoxyethyl)amino group: This step involves the nucleophilic substitution reaction where the bis(2-methoxyethyl)amine reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8'-{[bis(2-methoxyethyl)amino]methyl}-6-chloro-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxochromenyl group can be reduced to form a dihydro derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

8'-{[bis(2-methoxyethyl)amino]methyl}-6-chloro-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8'-{[bis(2-methoxyethyl)amino]methyl}-6-chloro-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxychromen-2-one: Lacks the bis(2-methoxyethyl)amino and chloro-substituted oxochromenyl groups.

    6-Chloro-4-oxochromen-3-yl derivatives: Similar structure but without the hydroxychromenone core.

Uniqueness

8'-{[bis(2-methoxyethyl)amino]methyl}-6-chloro-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

8-[[bis(2-methoxyethyl)amino]methyl]-4-(6-chloro-2-oxochromen-3-yl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO7/c1-31-9-7-27(8-10-32-2)14-20-21(28)5-4-17-18(13-23(29)34-24(17)20)19-12-15-11-16(26)3-6-22(15)33-25(19)30/h3-6,11-13,28H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUFLDQMYSGUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC(=C4)Cl)OC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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